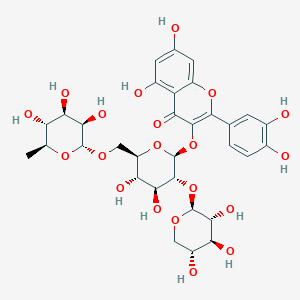
Quercetin 3-(2G-xylosylrutinoside)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercetin 3-(2G-xylosylrutinoside) is a natural product found in Actinidia melanandra, Actinidia arguta, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Quercetin and its derivatives, including quercetin 3-(2G-xylosylrutinoside), are well-known for their antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.
- Study Findings : Research demonstrated that quercetin 3-(2G-xylosylrutinoside) exhibited significant antioxidant activity when assessed using various assays such as DPPH and ABTS. In one study, extracts containing this compound showed a high capacity to scavenge free radicals, indicating its potential as a natural antioxidant in food and pharmaceutical industries .
| Assay Type | IC50 Value (µg/mL) | Remarks |
|---|---|---|
| DPPH | 538 ± 15 | High antioxidant activity observed |
| ABTS | Not specified | Effective in scavenging ability |
Anti-Diabetic Effects
The anti-diabetic potential of quercetin 3-(2G-xylosylrutinoside) has been a focal point in recent research, particularly regarding its effects on glucose metabolism.
- Mechanism of Action : This compound has been shown to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion. By inhibiting these enzymes, quercetin 3-(2G-xylosylrutinoside) can reduce postprandial blood glucose levels .
- Gene Expression : In vitro studies indicated that treatment with extracts rich in quercetin 3-(2G-xylosylrutinoside) led to increased expression of the glucose transporter GLUT4 in skeletal muscle cells, mimicking insulin's action. This suggests a mechanism through which the compound may enhance glucose uptake in tissues .
Biomedical Applications
Quercetin 3-(2G-xylosylrutinoside) is being explored for its potential use in biomedical applications, particularly in drug formulation and delivery systems.
- Polymer Impregnation : A study investigated the use of supercritical CO2 extraction methods to incorporate quercetin derivatives into biodegradable polymers like polylactic acid (PLA). The results indicated that extracts containing quercetin 3-(2G-xylosylrutinoside) could effectively enhance the antioxidant properties of PLA, making it suitable for biomedical applications such as drug delivery systems .
- Case Study : The extraction process optimized for quercetin derivatives resulted in significant yields and bioactivity, demonstrating the feasibility of using this compound in developing functional materials for medical use .
Nutritional Applications
Quercetin 3-(2G-xylosylrutinoside) is also recognized for its nutritional benefits, particularly when derived from plant sources such as cowpea.
Propiedades
Número CAS |
129235-39-8 |
|---|---|
Fórmula molecular |
C32H38O20 |
Peso molecular |
742.6 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C32H38O20/c1-9-19(38)23(42)26(45)30(48-9)47-8-17-21(40)24(43)29(52-31-25(44)20(39)15(37)7-46-31)32(50-17)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23+,24-,25+,26+,29+,30+,31-,32-/m0/s1 |
Clave InChI |
RLTNQOUWXZXZCS-VMMUDTPISA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |
Sinónimos |
quercetin 3-O-beta-(2(G)-O-beta-xylopyranosyl-6(G)-O-alpha-rhamnopyranosyl)glucopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















